
N-(2-异丁酰-1,2,3,4-四氢异喹啉-7-基)-3-甲基苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related compounds, such as 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-diones, has been reported using different strategies, including starting from 1,4-dihydrobenz[g]isoquinoline-3(2H)-ones or ethyl (3-aminomethyl-1,4-dimethoxynaphth-2-yl)acetates . Although the exact synthesis of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methylbenzenesulfonamide is not detailed, similar synthetic approaches could potentially be adapted for its production.
Molecular Structure Analysis
The molecular structure of compounds closely related to the one , such as N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide derivatives, has been determined using NMR and mass spectroscopy, as well as single crystal X-ray diffraction techniques . These methods are crucial for confirming the structure of synthesized compounds and could be applied to analyze the molecular structure of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methylbenzenesulfonamide.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
While the physical and chemical properties of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methylbenzenesulfonamide are not directly reported, related compounds have been evaluated for their drug likeness properties, including absorption, distribution, metabolism, excretion (ADME), and ability to cross the blood-brain barrier (BBB) . These properties are essential for assessing the potential of a compound as a drug candidate. The presence of the tetrahydroisoquinoline core and the sulfonamide group could suggest certain solubility characteristics and a degree of biological activity, which would need to be experimentally determined for the compound .
科学研究应用
蛋白激酶抑制
包括类似于 N-(2-异丁酰-1,2,3,4-四氢异喹啉-7-基)-3-甲基苯磺酰胺的化合物在内的异喹啉磺酰胺已被确定为环磷酸腺苷依赖性蛋白激酶(蛋白激酶 A)和其他激酶的有效抑制剂。这些化合物表现出选择性抑制,这对于理解蛋白激酶 A 在各种生物过程中的作用至关重要,例如 PC12 细胞中的神经突生长。这些化合物对蛋白激酶的抑制表明在失调激酶活性是一个因素的疾病中具有潜在的治疗应用 (Chijiwa 等,1990).
与碳酸酐酶的相互作用
异喹啉衍生物因其与人碳酸酐酶 (hCA) 的相互作用而被研究,对治疗相关同工酶表现出选择性。这些相互作用的结构分析为设计选择性抑制剂提供了基础,这些抑制剂可用于治疗青光眼、癫痫和癌症等疾病 (Mader 等,2011).
自由基促进的氨基环化
研究表明,N-氟苯磺酰亚胺与丙烯酰胺的铜催化自由基氨基芳基化反应证明了异喹啉衍生物在合成复杂有机结构中的潜力。这些发现与合成方法学的发展相关,这些方法学可用于药物化学以创建新化合物 (Xiao-Feng Xia 等,2016).
抗菌研究
与 N-(2-异丁酰-1,2,3,4-四氢异喹啉-7-基)-3-甲基苯磺酰胺相关的化合物因其抗菌特性而被探索。异喹啉磺酰胺衍生物的合成和表征显示出显着的抗菌活性,为开发新的抗菌剂提供了一条途径 (Vanparia 等,2010).
作用机制
Target of Action
The primary targets of 3-methyl-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzene-1-sulfonamide are enzymes such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play a crucial role in various physiological processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Mode of Action
3-methyl-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzene-1-sulfonamide acts as a competitive inhibitor of p-aminobenzoic acid in the folic acid metabolism cycle . This inhibition prevents the synthesis of folic acid, which is essential for bacterial growth . Therefore, the compound exhibits bacteriostatic properties, inhibiting the multiplication of bacteria .
Biochemical Pathways
The compound affects the folic acid metabolism pathway by inhibiting the conversion of p-aminobenzoic acid to folic acid . This inhibition disrupts the synthesis of nucleic acids in bacteria, thereby preventing their growth and multiplication .
Pharmacokinetics
Most sulfonamides, including this compound, are readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth. By preventing the synthesis of folic acid, an essential component for bacterial nucleic acid synthesis, the compound effectively halts the multiplication of bacteria . This results in a bacteriostatic effect, controlling the spread of bacterial infections .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-methyl-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzene-1-sulfonamide. For instance, the presence of pus can inhibit the antibacterial action of sulfonamides . Additionally, the compound’s efficacy can be affected by the patient’s physiological conditions, such as the pH level of the body fluids .
属性
IUPAC Name |
3-methyl-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-14(2)20(23)22-10-9-16-7-8-18(12-17(16)13-22)21-26(24,25)19-6-4-5-15(3)11-19/h4-8,11-12,14,21H,9-10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRVUTXCNKWZOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C(C)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

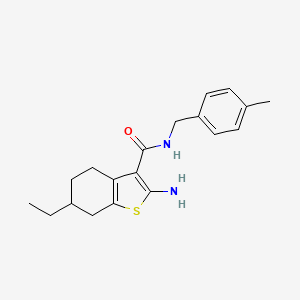
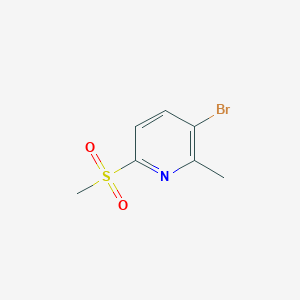
![3-(2,4-dimethoxyphenyl)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2525083.png)
![2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2525085.png)
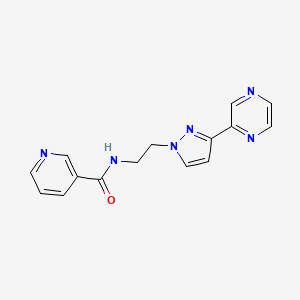
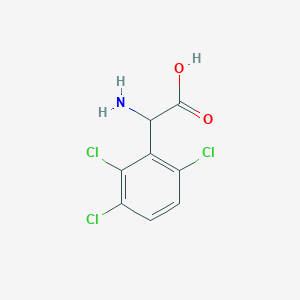
![(Z)-3-[1-(1,3-benzodioxol-5-yl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enamide](/img/structure/B2525090.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2525093.png)

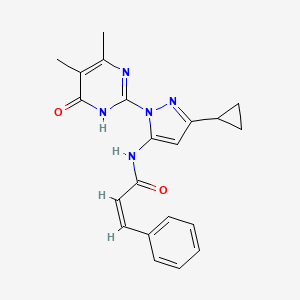

![pyrrolo[2,1-b]thiazole-7-carboxylic Acid](/img/structure/B2525099.png)
![1-(methylsulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)piperidine-3-carboxamide](/img/structure/B2525100.png)